(3E)-N-(3-chloro-2-methylphenyl)-3-(2-{[(4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
(3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the core structure: This involves the reaction of 3-chloro-2-methylphenylamine with a suitable butanamide derivative under controlled conditions.
Introduction of functional groups: The addition of the carbamoyl and formamido groups is achieved through specific reagents and catalysts, ensuring the correct positioning and configuration of these groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve:
Continuous flow reactors: These reactors allow for better control of reaction conditions and can handle larger volumes of reactants.
Automated synthesis: Automation helps in maintaining consistency and reducing human error, leading to more efficient production.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicine, (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is explored for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aniline ring structure but with two chlorine atoms.
Heparinoid: A compound with structures similar to heparin, found in marine organisms.
Uniqueness
(3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21ClN4O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N'-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C20H21ClN4O3/c1-12-7-9-15(10-8-12)22-19(27)20(28)25-24-13(2)11-18(26)23-17-6-4-5-16(21)14(17)3/h4-10H,11H2,1-3H3,(H,22,27)(H,23,26)(H,25,28)/b24-13+ |
InChI Key |
HAMYJMHEOYMGHZ-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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